1-(1-Bromoethyl)-4-methylbenzene

Descripción general

Descripción

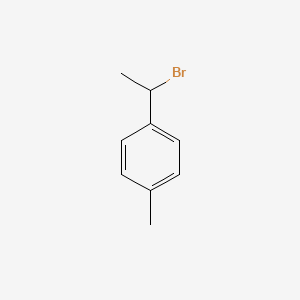

1-(1-Bromoethyl)-4-methylbenzene, also known as 1-bromo-1-(4-methylphenyl)ethane, is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the para position relative to a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-methylbenzene can be synthesized through the bromination of 4-methylphenylethane. One common method involves the reaction of 4-methylphenylethane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of 4-methylphenylethane with hydrogen bromide in the presence of a radical initiator can be employed to achieve high yields of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Bromoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of 1-(1-hydroxyethyl)-4-methylbenzene or 1-(1-cyanoethyl)-4-methylbenzene.

Elimination: Formation of 4-methylstyrene.

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(1-Bromoethyl)-4-methylbenzene serves as a versatile intermediate in organic synthesis and has been utilized in various research contexts:

Organic Synthesis

- Building Block : It acts as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various substituted benzene derivatives through nucleophilic substitution reactions .

- Reactivity : The compound can undergo elimination reactions to form alkenes when treated with strong bases, making it valuable for synthetic pathways that require alkene intermediates.

Pharmaceutical Development

- Drug Design : The structural features of this compound facilitate modifications that enhance drug efficacy and selectivity. Its derivatives are explored in the development of pharmaceuticals targeting specific biological activities .

- Case Studies : Research has demonstrated its utility in designing inhibitors for cancer treatment, where modifications to its structure have led to improved binding affinities for target proteins .

Industrial Applications

- Specialty Chemicals : The compound is employed in producing specialty chemicals used in various industries, including agrochemicals and polymers. Its derivatives find applications in manufacturing processes due to their unique properties .

Pharmaceutical Research

Recent studies have highlighted the effectiveness of this compound as an intermediate in synthesizing novel compounds for cancer therapy. For instance, modifications to this compound have been shown to improve binding affinity towards specific kinase targets involved in cancer progression .

Catalysis Studies

In catalysis research, the compound has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating its potential as a coupling partner that yields high-efficiency products under optimized conditions .

Mecanismo De Acción

The mechanism of action of 1-(1-Bromoethyl)-4-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-Bromo-2-methylbenzene: Similar structure but with the bromine atom at the ortho position relative to the methyl group.

1-Bromo-3-methylbenzene: Bromine atom at the meta position relative to the methyl group.

1-Bromo-4-ethylbenzene: Ethyl group instead of a methyl group on the benzene ring.

Uniqueness: 1-(1-Bromoethyl)-4-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

1-(1-Bromoethyl)-4-methylbenzene, also known as 4-methyl-1-bromoethylbenzene, is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H12Br

CAS Number : 24344-85-2

Molecular Weight : 227.11 g/mol

The compound features a bromine atom attached to an ethyl group, which is further connected to a methyl-substituted benzene ring. This structure contributes to its reactivity and potential biological activity.

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine enhances the compound's ability to disrupt microbial membranes, leading to cell death.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth in vitro .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The bromine atom enhances lipophilicity, allowing the compound to integrate into cell membranes and disrupt their integrity, which is particularly effective against bacteria.

- Apoptosis Induction : Studies have indicated that this compound can activate apoptotic pathways in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Propiedades

IUPAC Name |

1-(1-bromoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQHFJJRWZJNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.